ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
- Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound with a complex structure. It belongs to the class of chromenones and is commonly used in medicinal chemistry.
- The compound’s name provides insights into its composition:
Ethyl group: Indicates the presence of an ethyl (C₂H₅) substituent.
Chromenone core: The central chromenone ring (2H-chromen-3-one) is fused with other functional groups.
Benzyl ether: The benzyl group (C₆H₅CH₂-) is attached via an ether linkage.
Fluoro and chloro substituents: These halogen atoms enhance the compound’s pharmacological properties.
Preparation Methods
- The synthesis of this compound involves several steps, including Suzuki–Miyaura coupling reactions. One common approach is the coupling of a boronate ester with an aryl halide using a palladium catalyst.
- Specifically, the boronate ester (organoboron reagent) plays a crucial role in the Suzuki–Miyaura coupling. Boron reagents are generally mild, functional group-tolerant, and environmentally benign .
- Industrial production methods may vary, but the Suzuki–Miyaura reaction remains a key step.
Chemical Reactions Analysis
Reactions: Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various reactions
Common Reagents and Conditions:
Major Products: The desired product is the coupled compound itself.
Scientific Research Applications
Medicine: Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate may have potential as a drug candidate due to its chromenone scaffold and halogen substituents. Further studies are needed to explore its pharmacological properties.
Chemical Biology: Researchers investigate its interactions with biological targets.
Industry: It could serve as a building block for other compounds.
Mechanism of Action
- The compound’s mechanism likely involves interactions with cellular proteins or enzymes. It may affect signaling pathways related to cell growth, apoptosis, or inflammation.
- Specific molecular targets remain an area of ongoing research.
Comparison with Similar Compounds
- Similar compounds include lapatinib (GW572016), which also contains a fluorobenzyl ether moiety and is used in breast cancer treatment .
- Uniqueness: Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate stands out due to its specific combination of functional groups.
Remember that this compound’s detailed synthesis and applications are actively explored by researchers
Properties
Molecular Formula |
C22H20ClFO5 |
---|---|
Molecular Weight |
418.8 g/mol |
IUPAC Name |
ethyl 3-[7-[(2-chloro-4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C22H20ClFO5/c1-3-27-21(25)9-8-18-13(2)17-7-6-16(11-20(17)29-22(18)26)28-12-14-4-5-15(24)10-19(14)23/h4-7,10-11H,3,8-9,12H2,1-2H3 |
InChI Key |
HWAZVSGZPNKGHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=C(C=C(C=C3)F)Cl)OC1=O)C |
Origin of Product |
United States |
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